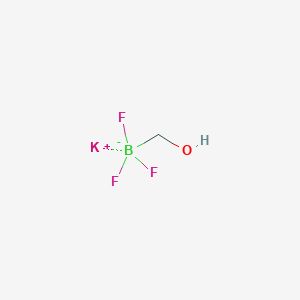

Potassium trifluoro(hydroxymethyl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro(hydroxymethyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BF3O.K/c3-2(4,5)1-6;/h6H,1H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKAGJJBFOAUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CO)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of Potassium Trifluoro Hydroxymethyl Borate

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular vibrations of potassium trifluoro(hydroxymethyl)borate. These vibrations provide a unique fingerprint of the compound, allowing for the identification of functional groups and the elucidation of its structural arrangement.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the O-H, C-H, C-O, and B-F bonds. The hydroxyl group (O-H) typically exhibits a broad stretching vibration in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the hydroxymethyl group are anticipated to appear in the 2800-3000 cm⁻¹ range. The C-O stretching vibration is expected around 1000-1100 cm⁻¹, while the strong B-F stretching vibrations are characteristic of the trifluoroborate moiety and generally appear in the 900-1200 cm⁻¹ region. Bending vibrations for these groups will be observed at lower frequencies.

Complementary to FT-IR, FT-Raman spectroscopy provides information on the polarizability changes during molecular vibrations. The symmetric vibrations of the trifluoroborate group are often more prominent in the Raman spectrum. The key vibrational modes observed in the analysis of this compound are summarized in the table below.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3400 (broad) | Weak or not observed | Hydroxyl group stretching |

| ν(C-H) | 2950-2850 | 2950-2850 | Methylene (B1212753) group stretching |

| δ(CH₂) | ~1465 | ~1465 | Methylene group scissoring |

| ν(C-O) | ~1050 | ~1050 | Carbon-Oxygen stretching |

| ν(B-F) | 1100-950 (strong, broad) | Symmetric stretch observable | Boron-Fluorine stretching |

| ν(C-B) | ~800 | ~800 | Carbon-Boron stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provide detailed information about the chemical environment of each atom. nih.govnih.govucsb.edu

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methylene protons (CH₂) adjacent to the hydroxyl group and the boron atom would likely appear as a singlet, or a closely coupled multiplet, with a chemical shift influenced by the electronegativity of the neighboring oxygen and trifluoroborate group. The hydroxyl proton, if observable, would typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum will show a resonance for the methylene carbon (CH₂). Its chemical shift will be indicative of its attachment to both an oxygen atom and a boron atom. The coupling between carbon and boron (¹³C-¹¹B) might lead to a broadening of the signal due to the quadrupolar nature of the ¹¹B nucleus. nih.gov

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for organotrifluoroborates. It is expected to show a signal for the three equivalent fluorine atoms. This signal may appear as a quartet due to coupling with the ¹¹B nucleus (spin I = 3/2). The chemical shifts for the fluorine atoms in organotrifluoroborates typically fall within a characteristic range of -129 to -141 ppm. nih.gov

¹¹B NMR: The boron-11 (B1246496) NMR spectrum provides direct insight into the coordination environment of the boron atom. For a tetracoordinate boron in a trifluoroborate salt, a quartet is expected due to the coupling with the three fluorine atoms. The chemical shift is characteristic of the [R-BF₃]⁻ species.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling |

|---|---|---|---|

| ¹H (CH₂) | ~3.0-3.5 | Singlet or Multiplet | - |

| ¹H (OH) | Variable (broad) | Singlet | - |

| ¹³C (CH₂) | ~60-70 | Singlet (potentially broad) | ¹³C-¹¹B |

| ¹⁹F | -130 to -140 | Quartet | ¹⁹F-¹¹B |

| ¹¹B | ~3-6 | Quartet | ¹¹B-¹⁹F |

Note: Expected chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, which lacks extensive chromophores, the absorption is expected to occur in the ultraviolet region. The primary electronic transitions would likely be σ → σ* and n → σ* transitions associated with the single bonds and the non-bonding electrons on the oxygen atom.

Given the structure, significant absorption in the visible region is not anticipated, meaning the compound is expected to be colorless. The UV-Vis spectrum would likely show end absorption at shorter wavelengths, typically below 220 nm. The absence of conjugated π-systems means that the higher energy π → π* transitions are not present.

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| σ → σ | < 200 | C-H, C-C, C-O, C-B, B-F bonds |

| n → σ | ~180-220 | Oxygen lone pairs |

Other Advanced Analytical Techniques for Compound Verification

Beyond the primary spectroscopic methods, other advanced analytical techniques are crucial for the comprehensive verification and structural elucidation of this compound.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a valuable technique for determining the molecular weight and confirming the composition of ionic compounds like this compound. In the negative ion mode, the spectrum would be expected to show a prominent peak corresponding to the trifluoro(hydroxymethyl)borate anion [CH₂(OH)BF₃]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass of this anion, allowing for the confirmation of its elemental composition with high accuracy. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further corroborate the structure by showing losses of neutral fragments such as HF or H₂O.

Mechanistic Studies of Reactions Involving Potassium Trifluoro Hydroxymethyl Borate

Elucidation of Reaction Pathways in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. Potassium trifluoro(hydroxymethyl)borate has emerged as a valuable coupling partner in these transformations, and understanding its reaction mechanism is crucial for its effective utilization.

Hydrolysis Kinetics of Organotrifluoroborate Salts and its Influence on Transmetallation

Figure 1: General Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction

This simplified diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, including the essential hydrolysis of the organotrifluoroborate.

For organotrifluoroborates, the hydrolysis is thought to proceed through a stepwise displacement of fluoride (B91410) ions by hydroxide (B78521) or water. The stability of the B-F bond and the electrophilicity of the boron center are key determinants of the hydrolysis rate. Electron-withdrawing groups on the organic moiety can slow down the hydrolysis, while electron-donating groups can accelerate it.

While specific kinetic data for the hydrolysis of this compound is not extensively documented, general principles of organotrifluoroborate hydrolysis apply. The hydroxymethyl group, being a relatively small and electronically neutral substituent, is expected to allow for a moderate rate of hydrolysis, making it a suitable substrate for a variety of cross-coupling conditions.

Role of Catalyst Ligands and Base in Promoting Reaction Selectivity

The choice of catalyst ligand and base plays a pivotal role in determining the outcome and selectivity of palladium-catalyzed cross-coupling reactions.

Ligands: Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The steric and electronic properties of the ligand influence the rates of oxidative addition, transmetallation, and reductive elimination. Bulky, electron-rich phosphine ligands, such as those of the Buchwald and Fu families, have proven to be particularly effective in promoting the cross-coupling of organotrifluoroborates. These ligands facilitate the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active in the oxidative addition step. Furthermore, the ligand can influence the selectivity of the reaction, for instance, in cases where multiple reactive sites are present in the substrate.

Mechanistic Insights into Rhodium-Catalyzed Addition Reactions

Rhodium catalysts are effective in promoting the 1,2- and 1,4-addition of organoboron reagents to carbonyl compounds and α,β-unsaturated systems. Mechanistic studies of these reactions with potassium organotrifluoroborates have provided valuable insights into the reaction pathways.

The generally accepted mechanism for the rhodium-catalyzed 1,4-addition of an organotrifluoroborate to an α,β-unsaturated ketone involves the following key steps:

Transmetallation: The organotrifluoroborate undergoes hydrolysis to the corresponding boronic acid, which then transmetalates its organic group to the rhodium(I) catalyst. This step is often facilitated by a base.

Carbometalation: The resulting organorhodium(I) species adds across the double bond of the α,β-unsaturated ketone.

Protonolysis or Hydrolysis: The resulting rhodium enolate intermediate is protonated or hydrolyzed to afford the final conjugate addition product and regenerate the active rhodium catalyst.

The nature of the rhodium precursor, the ligand, and the reaction conditions all play a crucial role in the efficiency and stereoselectivity of these addition reactions. Chiral ligands can be employed to achieve enantioselective additions. While specific studies on this compound are limited, the general mechanistic principles derived from studies with other organotrifluoroborates are expected to apply.

Investigations into Halogen Substitution Reactions

The direct conversion of the C–B bond in organoboron compounds to a C–X (X = halogen) bond is a valuable transformation in organic synthesis. Mechanistic investigations into halogen substitution reactions of organotrifluoroborates are less common compared to cross-coupling reactions.

Generally, the halogenation of organoboron compounds can proceed through different mechanisms depending on the halogenating agent and the reaction conditions. Electrophilic halogenating agents, such as N-halosuccinimides (NXS), can react with the organoboron compound in a process that may involve an "ate" complex intermediate. In such a mechanism, the nucleophilic organic group on the boron migrates to the electrophilic halogen.

Alternatively, radical mechanisms can be operative, particularly with less reactive organoboranes or under photochemical conditions. In these cases, a radical initiator can generate an organic radical from the organoborane, which then reacts with a halogen source.

For this compound, the specific mechanism of halogen substitution would likely depend on the chosen halogenating agent and reaction conditions. The presence of the hydroxymethyl group might influence the reaction pathway, potentially through coordination to the boron or by participating in side reactions under certain conditions. Further dedicated mechanistic studies are required to fully elucidate the pathways of halogen substitution for this particular compound.

Mechanistic Aspects of Dynamic Chemical Systems: Potassium Acyltrifluoroborate (KAT) Nitrone Formation and Exchange

Potassium acyltrifluoroborates (KATs) have been shown to participate in dynamic covalent chemistry, most notably in the reversible formation of nitrones with hydroxylamines. This chemistry provides a powerful tool for the construction of dynamic combinatorial libraries and adaptable materials.

The formation of a KAT nitrone from a potassium acyltrifluoroborate and a hydroxylamine (B1172632) is a condensation reaction that is typically reversible under acidic conditions. The mechanism involves the nucleophilic attack of the hydroxylamine onto the carbonyl carbon of the KAT, followed by dehydration to form the nitrone.

Figure 2: Reversible Formation of a KAT Nitrone R-C(=O)BF3K + R'-NHOH <=> R-C(=N+(O-)-R')BF3K + H2O

Reactivity and Strategic Applications of Potassium Trifluoro Hydroxymethyl Borate in Complex Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The introduction of a hydroxymethyl group onto aryl and heteroaryl scaffolds is a crucial transformation in the synthesis of many biologically active molecules and functional materials. Potassium trifluoro(hydroxymethyl)borate and its derivatives have emerged as highly effective reagents for this purpose, primarily through palladium-catalyzed cross-coupling reactions. These reagents offer a stable, non-toxic, and versatile alternative to traditional hydroxymethylating agents.

Hydroxymethylation of Aryl and Heteroaryl Halides/Triflates

The direct hydroxymethylation of aryl and heteroaryl halides and triflates can be efficiently achieved using potassium acetoxymethyltrifluoroborate, which serves as a stable precursor to the desired hydroxymethyl functionality. This transformation typically proceeds via a Suzuki-Miyaura cross-coupling mechanism. The reaction exhibits broad substrate scope and functional group tolerance, making it a valuable tool in organic synthesis.

Research has demonstrated that the coupling of potassium acetoxymethyltrifluoroborate with a variety of aryl and heteroaryl halides (including chlorides, bromides, and iodides) and triflates proceeds in good to excellent yields. The reaction conditions are generally mild, often employing a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a suitable phosphine (B1218219) ligand, a base, and an aqueous solvent system.

The utility of this methodology is highlighted by its successful application to a wide range of aromatic and heteroaromatic systems. The following table summarizes representative examples of the palladium-catalyzed hydroxymethylation of aryl halides and triflates using potassium acetoxymethyltrifluoroborate.

| Aryl/Heteroaryl Halide/Triflate | Product | Yield (%) |

| 4-Bromobenzonitrile | 4-(Hydroxymethyl)benzonitrile | 85 |

| 2-Chloronaphthalene | (Naphthalen-2-yl)methanol | 78 |

| 3-Iodopyridine | Pyridin-3-ylmethanol | 75 |

| 4-Triflyloxyacetophenone | 1-(4-(Hydroxymethyl)phenyl)ethan-1-one | 82 |

| 1-Bromo-3,5-dimethylbenzene | (3,5-Dimethylphenyl)methanol | 91 |

Suzuki-Miyaura Cross-Couplings for Functionalized Product Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This compound and its derivatives are excellent coupling partners in these reactions, providing a straightforward route to a diverse array of functionalized products.

The stability and ease of handling of potassium organotrifluoroborates make them superior alternatives to the more sensitive boronic acids. In the context of hydroxymethylation, these reagents allow for the direct incorporation of a hydroxymethyl group into various organic molecules. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base, and is tolerant of a wide range of functional groups.

The versatility of this approach is demonstrated by its application in the synthesis of complex molecules bearing the hydroxymethyl moiety. For instance, the coupling of functionalized aryl halides with potassium acetoxymethyltrifluoroborate provides direct access to substituted benzyl (B1604629) alcohols, which are valuable intermediates in medicinal chemistry and materials science.

The reaction conditions can be tailored to accommodate a variety of substrates. The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields and selectivity. The following table provides examples of functionalized products synthesized via Suzuki-Miyaura cross-coupling with potassium acetoxymethyltrifluoroborate.

| Electrophile | Coupling Partner | Product |

| 1-Bromo-4-nitrobenzene | Potassium acetoxymethyltrifluoroborate | (4-Nitrophenyl)methanol |

| Methyl 4-iodobenzoate | Potassium acetoxymethyltrifluoroborate | Methyl 4-(hydroxymethyl)benzoate |

| 2-Bromo-6-methoxynaphthalene | Potassium acetoxymethyltrifluoroborate | (6-Methoxynaphthalen-2-yl)methanol |

| 4-Chlorobenzaldehyde | Potassium acetoxymethyltrifluoroborate | 4-(Hydroxymethyl)benzaldehyde |

Regioselective C-H Hydroxymethylation via Catalytic Systems

While the cross-coupling of aryl halides and triflates represents a powerful strategy for hydroxymethylation, the direct functionalization of C-H bonds is an increasingly important area of research due to its atom and step economy. Although the direct use of this compound in regioselective C-H hydroxymethylation is not widely documented, related catalytic systems have been developed to achieve this transformation.

For example, ruthenium-catalyzed regioselective direct hydroxymethylation of (hetero)arenes via C-H activation has been reported. This methodology utilizes paraformaldehyde as the hydroxymethylating agent and a ruthenium catalyst to achieve the direct conversion of a C-H bond to a C-CH₂OH bond. The reaction often proceeds with high regioselectivity, favoring the less sterically hindered position.

Rhodium-Catalyzed 1,2- and 1,4-Addition Reactions

Rhodium-catalyzed reactions have emerged as a powerful tool for carbon-carbon bond formation, and organotrifluoroborates have proven to be effective nucleophilic partners in these transformations. This compound and its derivatives can participate in both 1,2- and 1,4-addition reactions, providing access to a range of valuable synthetic intermediates.

In the context of 1,2-additions, rhodium catalysts can mediate the addition of the hydroxymethyl group from a suitable trifluoroborate precursor to aldehydes and other carbonyl compounds. A significant advancement in this area is the development of stereoretentive reactions. For instance, the rhodium-catalyzed 1,2-addition of chiral secondary and tertiary alkyl potassium trifluoroborates to aldehydes has been shown to proceed with complete retention of stereochemistry. This allows for the synthesis of enantioenriched secondary and tertiary alcohols, which are important chiral building blocks.

Rhodium catalysts are also effective in promoting the 1,4-conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds, also known as the Michael addition. While the direct use of this compound in this context is less common, the general reactivity of organotrifluoroborates in these reactions suggests its potential. This transformation would provide a direct route to γ-hydroxymethylated ketones, esters, and other carbonyl compounds.

The choice of rhodium precursor and ligand is crucial for the success of these reactions, influencing both the reactivity and selectivity. The development of these rhodium-catalyzed additions has expanded the synthetic utility of potassium organotrifluoroborates, providing new avenues for the construction of complex organic molecules.

Utilization in Total Synthesis of Complex Natural Products

The strategic installation of a hydroxymethyl group is a common challenge in the total synthesis of complex natural products. The mild and functional group-tolerant nature of the palladium-catalyzed cross-coupling reactions of this compound and its derivatives makes it an attractive tool for this purpose.

While a specific, named total synthesis prominently featuring this compound is not extensively documented in readily available literature, the utility of the methodologies described in the preceding sections can be readily applied to the synthesis of natural products. The ability to introduce a hydroxymethyl group onto a complex aryl or heteroaryl fragment late in a synthetic sequence without the need for extensive protecting group manipulation is highly advantageous.

For instance, in the synthesis of a natural product containing a functionalized aromatic core, a strategically placed halogen or triflate can serve as a handle for the introduction of a hydroxymethyl group via a Suzuki-Miyaura cross-coupling with potassium acetoxymethyltrifluoroborate. This approach avoids the use of harsh organolithium or Grignard reagents, which may not be compatible with other sensitive functional groups present in the molecule.

The development of these robust and reliable methods for hydroxymethylation provides synthetic chemists with powerful tools to tackle the challenges associated with the synthesis of complex and biologically active natural products.

Development of Novel Dissonant Disconnects in Synthetic Design

The concept of dissonant and consonant relationships in retrosynthetic analysis provides a framework for strategic bond disconnections. A dissonant disconnect involves the separation of two atoms with the same polarity, which can be a challenging transformation to achieve synthetically. Potassium alkoxymethyltrifluoroborates, including the hydroxymethyl precursor, have enabled the development of novel dissonant disconnects in synthetic design.

Traditionally, the synthesis of aryl ethers involves a consonant disconnect, where an oxygen nucleophile (alkoxide) is reacted with a carbon electrophile. However, the use of potassium alkoxymethyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions allows for a dissonant approach. In this strategy, the alkoxymethyl unit acts as a nucleophile, coupling with an electrophilic aryl halide.

This approach provides greater flexibility in the design of synthetic routes, as it allows for the formation of a key carbon-carbon bond from a different set of starting materials. This can be particularly useful when the traditional consonant approach is not feasible or efficient. The development of this dissonant strategy highlights the ability of organotrifluoroborate chemistry to open up new possibilities in synthetic planning and execution.

Applications in Dynamic Covalent Chemistry (e.g., Covalent Organic Frameworks)

The unique reactivity of organoborate compounds, particularly their capacity for reversible bond formation, positions them as valuable building blocks in the field of dynamic covalent chemistry (DCC). This area of chemistry leverages reversible reactions to create complex, thermodynamically stable architectures from simple precursors. The formation and exchange of covalent bonds under equilibrium control allow for "error-checking" and self-correction during the assembly process, which is critical for the synthesis of highly ordered materials. nih.gov

This compound, as a member of the broader class of potassium organotrifluoroborates, possesses latent reactivity that can be harnessed for dynamic covalent systems. While specific and detailed research focusing exclusively on the hydroxymethyl derivative in the synthesis of Covalent Organic Frameworks (COFs) is not extensively documented in peer-reviewed literature, the principles of its reactivity can be inferred from the well-established chemistry of analogous potassium acyltrifluoroborates (KATs) and boronic acids.

Role in Dynamic Covalent Systems

The utility of potassium acyltrifluoroborates in DCC has been demonstrated through their condensation with hydroxylamines to form KAT nitrones. chemrxiv.org This reaction occurs under aqueous conditions and is reversible, allowing for the dynamic exchange of building blocks. chemrxiv.org A complex library of KAT nitrones can be generated from a mixture of different KATs and hydroxylamines, and all possible combinations can be identified within the reaction mixture. chemrxiv.org This dynamic equilibrium can be "fixed" by converting the nitrones to stable amides upon acidification, demonstrating the potential of KAT-based systems in creating dynamic covalent libraries. chemrxiv.org

The general scheme for this dynamic behavior is presented below:

| Reactant 1 | Reactant 2 | Dynamic Intermediate | Condition for Reversibility |

| Potassium Acyltrifluoroborate (KAT) | Hydroxylamine (B1172632) | KAT Nitrone | Aqueous, ambient conditions |

This reversible nitrone formation exemplifies a key principle of DCC and highlights the potential of trifluoroborate salts to participate in such systems.

Application in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures, synthesized from organic building blocks linked by strong covalent bonds. nih.gov The synthesis of COFs relies heavily on the principles of dynamic covalent chemistry to achieve crystallinity. The reversible nature of the bond formation allows for the correction of defects during the polymerization process, leading to the formation of a thermodynamically stable, ordered framework rather than an amorphous polymer. nih.gov

Boronic acid-derived building blocks have been foundational in the synthesis of COFs, typically forming boroxine (B1236090) or boronate ester linkages. nih.govrsc.org These boron-based linkages are key to the dynamic error-correction mechanism. For instance, the dehydration of boronic acids to form boroxine rings is a reversible process that facilitates the formation of highly crystalline COFs.

While direct application of this compound in COF synthesis is not yet a major focus of reported research, its structure suggests potential as a precursor or building block. The trifluoroborate group can be a stable precursor to a boronic acid or can participate in other forms of dynamic exchange. The transformation of 2D boronate ester COFs to 3D spiroborate COFs, facilitated by the change in boron hybridization from sp² to sp³, showcases the versatility of boron chemistry in creating dynamic and reconfigurable frameworks. nih.gov

The table below summarizes key characteristics of boron-linked COFs, which could be relevant for potential future applications of this compound.

| Linkage Type in COFs | Precursors | Key Feature of Linkage | Role of Dynamic Chemistry |

| Boroxine | Boronic acids | Trimer of boronic anhydrides | Reversible dehydration allows for error correction and crystallization |

| Boronate Ester | Boronic acids and diols | Reversible ester formation | Enables self-healing and thermodynamic product formation |

| Spiroborate | Boronate esters | Tetrahedral anionic boron centers | Allows for structural transformation (e.g., 2D to 3D) under basic conditions nih.gov |

Given the established role of organoborates in dynamic covalent chemistry and COF synthesis, this compound represents a potentially useful, though currently underexplored, building block in the design and synthesis of novel, functional porous materials.

Structure Reactivity Relationships and Analogues of Potassium Trifluoro Hydroxymethyl Borate

Impact of Substituent Effects on Reactivity Profiles

The reactivity of organotrifluoroborates, including potassium trifluoro(hydroxymethyl)borate, is significantly influenced by the nature of the organic substituent attached to the boron atom. The electronic and steric properties of this substituent dictate the ease of transmetalation, which is often the rate-determining step in cross-coupling cycles.

Electronic Effects: Electron-donating groups on the organic moiety generally increase the electron density on the boron atom, which can facilitate the transmetalation process in some cross-coupling reactions. Conversely, strong electron-withdrawing groups can decrease the nucleophilicity of the organic group, slowing down the rate of transmetalation. For instance, the transmetalation of potassium aryltrifluoroborates to palladium(II) complexes is sensitive to the electronic nature of the substituents on the aromatic ring.

Steric Effects: The steric bulk of the substituent can also play a crucial role. Highly hindered groups may slow down the approach of the boron reagent to the metal center, thereby impeding transmetalation. This effect is leveraged in the design of specific ligands and reagents to achieve selective couplings.

The hydroxymethyl group (-CH₂OH) in this compound is a small, electron-rich substituent. Its electronic properties can influence the nucleophilicity of the boron center, while its small size minimizes steric hindrance, potentially leading to high reactivity in cross-coupling processes.

Comparative Studies with Other Organoboron Reagents

The utility of this compound and its analogues is often evaluated by comparing their performance against other classes of organoboron reagents, such as boronic acids, boronate esters (e.g., pinacol (B44631) esters), and N-methyliminodiacetic acid (MIDA) boronates.

| Reagent Class | Air/Moisture Stability | Ease of Handling | Reactivity in Cross-Coupling | Potential for Protodeboronation |

| Potassium Organotrifluoroborates | High | High (Crystalline solids) | Generally high; slow release of boronic acid | Low |

| Boronic Acids | Variable; prone to dehydration/decomposition | Moderate | High | High |

| Boronate Esters (e.g., Pinacol) | Generally high | High (Often liquids or low-melting solids) | Moderate to high | Moderate |

| MIDA Boronates | Very high | High (Crystalline solids) | Requires deprotection step | Very low |

Potassium organotrifluoroborates are valued for their exceptional stability, which contrasts with the often-problematic decomposition pathways of boronic acids, such as dehydration to form boroxines. This stability allows for their use under a wider range of reaction conditions, including in aqueous media. While MIDA boronates offer even greater stability and are amenable to slow-release strategies, they require an additional deprotection step to become active in the catalytic cycle. Organotrifluoroborates can be seen as a practical compromise, offering high stability without the need for a separate activation step, as they are thought to slowly hydrolyze in situ to the corresponding boronic acid.

Research on Modified Potassium Acyltrifluoroborates (KATs) for Amide Ligation

A significant area of research involves the development of modified organotrifluoroborates for novel applications, such as amide bond formation. Potassium acyltrifluoroborates (KATs) have emerged as versatile reagents for the synthesis of amides, a fundamental linkage in chemistry and biology. These reagents are structurally related to this compound, featuring a carbonyl group adjacent to the boron atom.

The reaction, often referred to as KAT ligation, involves the coupling of a KAT with a hydroxylamine (B1172632) derivative. This process is notable for its efficiency and mild reaction conditions. Research has demonstrated that the nature of the acyl group in the KAT reagent can be varied extensively, allowing for the synthesis of a diverse array of amide products. This methodology provides a powerful alternative to traditional amide coupling methods, which often require harsh conditions or expensive coupling agents.

Exploration of Potassium Alkoxymethyltrifluoroborates in Cross-Coupling Processes

Potassium alkoxymethyltrifluoroborates, which are close structural analogues of this compound, have been investigated as partners in cross-coupling reactions. These reagents serve as effective precursors for generating functionalized molecules. For example, potassium (isopropoxymethyl)trifluoroborate has been used in Suzuki-Miyaura cross-coupling reactions with aryl halides. The alkoxymethyl group acts as a stable handle that can be efficiently transferred under palladium catalysis.

These studies highlight the synthetic utility of the -CH₂OR motif attached to a trifluoroborate core. The stability and reactivity of these compounds make them attractive building blocks for introducing alkoxymethyl groups into complex organic structures, a transformation that can be challenging using other methods.

Development of Stereodefined Boronates for Stereoselective Transformations

The development of organoboron reagents with well-defined stereochemistry is crucial for advancing stereoselective synthesis. While this compound itself is achiral, the broader field has seen significant progress in creating chiral boronate reagents for stereoselective transformations. This includes the synthesis of enantiomerically enriched secondary and tertiary boronic esters.

These stereodefined boronates are powerful tools for constructing chiral molecules. For instance, they can participate in stereospecific cross-coupling reactions, where the stereochemical information from the boronate is faithfully transferred to the product. While much of this work has focused on boronic esters, the principles can inform the design of future chiral trifluoroborate reagents. The development of methods to generate stereodefined α-hydroxyalkylboronates would be a direct extension of the chemistry related to this compound, enabling new pathways to chiral alcohols and other valuable building blocks.

Future Research Directions and Emerging Paradigms

Advancements in Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of organoboron compounds. Future research is expected to focus on developing more environmentally benign methods for the preparation and use of potassium trifluoro(hydroxymethyl)borate. Key areas of advancement include:

Use of Greener Solvents: A shift away from traditional organic solvents towards water, ethanol (B145695), or other bio-derived solvents is anticipated. Multicomponent reactions in green solvents like ethanol have already shown promise for other boron-containing molecules. nih.gov

Energy-Efficient Synthesis: The exploration of microwave and infrared irradiation as energy sources can lead to significantly reduced reaction times and energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This includes the development of catalytic processes that minimize waste.

Renewable Feedstocks: Investigating the synthesis of organoboron compounds from renewable resources will be a significant step towards sustainability.

Recent developments in the acid-catalyzed reactions of tetrahydroxydiboron (B82485) to produce tetraalkoxydiborons highlight a move towards more convenient and potentially greener preparation methods for boron reagents. acs.org

Integration with Photoredox and Electrochemistry in Boron Chemistry

The intersection of organoboron chemistry with photoredox catalysis and electrochemistry has opened up new frontiers for radical-based transformations. This compound is well-suited for these applications due to its ability to serve as a precursor to carbon-centered radicals.

Photoredox Catalysis: Visible-light-driven photoredox catalysis allows for the generation of radicals from organotrifluoroborates under mild conditions. researchgate.net This has enabled a range of reactions, including radical substitution, conjugate additions, and dual catalysis with transition metals. nih.govnih.gov Future work will likely expand the scope of these reactions, exploring new photocatalysts and reaction partners for this compound. The trifluoromethylation of vinyltrifluoroborates using a photoredox catalyst is a prime example of this approach's potential. rsc.org

Electrochemistry: Electrochemical methods offer a sustainable and powerful tool for both the synthesis and transformation of organoboron compounds. rsc.orgrsc.org The electrochemical generation of radicals from organoboron reagents is an area of active research, with techniques like pulsed electrosynthesis being explored to overcome challenges such as electrode passivation. nih.gov The application of these electrochemical strategies to this compound could provide novel pathways for functionalization. researchgate.netresearchgate.net

| Methodology | Key Advantages | Potential Application for K[CH₂(OH)BF₃] | References |

|---|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, generation of radical intermediates. | Generation of the hydroxymethyl radical for C-C bond formation. | researchgate.netnih.govnih.gov |

| Electrochemistry | Reagent-free redox reactions, sustainable, precise control over reaction potential. | Electrosynthesis of the compound and its subsequent functionalization. | rsc.orgrsc.orgnih.gov |

| Green Synthetic Protocols | Reduced environmental impact, use of renewable resources, improved safety. | Synthesis using green solvents and energy-efficient methods. | nih.govacs.org |

Rational Design of New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalysts is crucial for unlocking the full potential of this compound in organic synthesis. Research in this area is moving towards the rational design of catalysts tailored for specific transformations.

Ligand Design: For transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling, the design of sterically hindered and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands has been shown to be highly effective for organotrifluoroborates. nih.gov Future efforts will focus on creating ligands that can promote challenging couplings involving the hydroxymethyl group.

Organocatalysis: The use of organoboron compounds themselves as catalysts is an emerging area. nih.gov Boronic acids can catalyze a variety of reactions, and exploring the catalytic activity of derivatives of this compound could lead to new metal-free transformations.

Catalyst-Promoted Metalate Shifts: Recent developments in catalytic reactions involving 1,2-metalate shifts are providing new strategies for constructing chiral organic building blocks. nih.gov Designing catalytic systems that can induce such shifts in reactions of this compound would be a significant advancement.

Expanding the Scope of Functional Group Compatibility

A key advantage of potassium organotrifluoroborates is their stability, which allows for a wide range of functional groups to be present in the molecule. bohrium.combldpharm.com This has made them valuable building blocks in multi-step synthesis. acs.org

Future research will continue to push the boundaries of functional group compatibility. This includes developing synthetic methods that tolerate sensitive functional groups, thereby streamlining synthetic routes and avoiding the need for protecting groups. The synthesis of functionalized organotrifluoroborates through nucleophilic substitution on halomethyltrifluoroborates is a testament to the ongoing efforts in this direction. acs.orgnih.gov The ability to perform reactions like radical-radical coupling with potassium trifluoroborates in the presence of various functional groups further highlights their versatility. nih.gov

Theoretical Predictions Guiding Experimental Design in Organoborate Chemistry

Computational chemistry is becoming an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and guiding the design of new experiments.

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods are being used to understand the electronic structure and reactivity of boron-containing compounds. mdpi.comnumberanalytics.com These studies can help to rationalize experimental observations and predict the outcomes of new reactions.

Catalyst Design: Computational modeling is being employed in the rational design of new catalysts with enhanced activity and selectivity. rsc.org By simulating the interactions between catalysts, substrates, and reagents, researchers can identify promising catalyst structures before embarking on extensive experimental work.

Predicting Properties: Theoretical calculations can predict the physical and chemical properties of novel organoboron compounds, aiding in the design of molecules with specific desired characteristics. dtic.mil

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.